![molecular formula C13H23NO3 B14561442 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- CAS No. 61707-44-6](/img/structure/B14561442.png)
2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[222]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family The presence of the dioxolane ring adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- typically involves the construction of the bicyclic core followed by the introduction of the dioxolane moiety. One common approach is the nucleophilic attack and intramolecular cyclization of suitable precursors. For instance, starting materials such as cyclopentanes and piperidine derivatives can be used . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dioxolane ring can also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
2-Oxabicyclo[2.2.2]octan-6-ol: A similar compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]- is unique due to the presence of both the azabicyclo and dioxolane moieties, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.
Properties
CAS No. |
61707-44-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-[3-(1,3-dioxolan-2-yl)propyl]-2-azabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C13H23NO3/c15-13(5-1-2-12-16-6-7-17-12)8-10-3-4-11(13)14-9-10/h10-12,14-15H,1-9H2 |
InChI Key |
MWNOQDIAZBOCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CN2)(CCCC3OCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


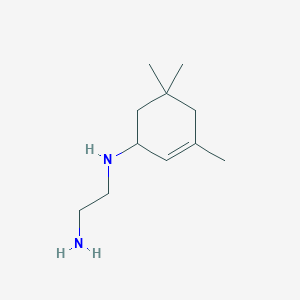
![[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14561371.png)
![Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate](/img/structure/B14561379.png)

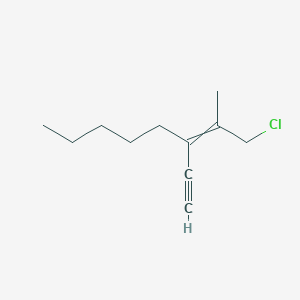
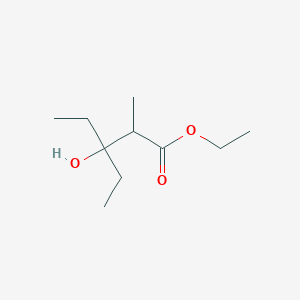
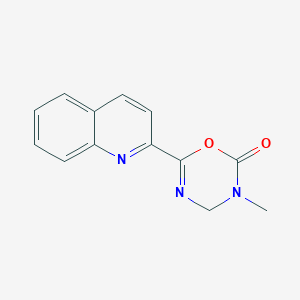

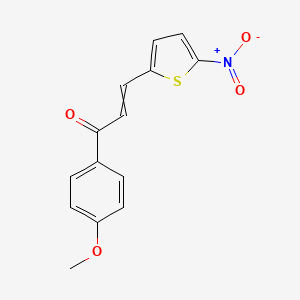
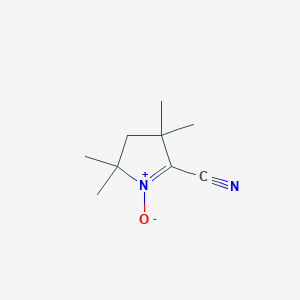
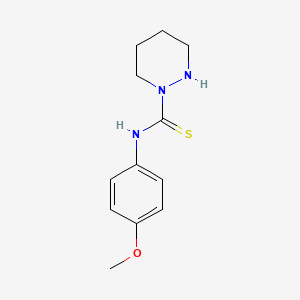
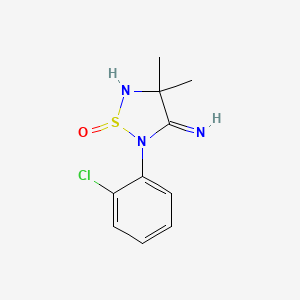
![Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide](/img/structure/B14561464.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid](/img/structure/B14561472.png)
